molecular formula C29H32FN2O4- B12334923 N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]-N-ethylcarbamate

N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]-N-ethylcarbamate

Cat. No.: B12334923
M. Wt: 491.6 g/mol
InChI Key: BOTMDBYCNCSXSP-DQTKFECNSA-M
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Description

N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]-N-ethylcarbamate is a complex organic compound with a unique structure that includes a benzofbenzofuran core

Preparation Methods

The synthesis of N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]-N-ethylcarbamate involves multiple steps, including the formation of the benzofbenzofuran core and the subsequent attachment of the pyridin-2-yl and carbamate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to meet the demand for research and development purposes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]-N-ethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation. Understanding the molecular targets and pathways is crucial for developing potential therapeutic applications.

Comparison with Similar Compounds

Compared to other similar compounds, N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]-N-ethylcarbamate has unique structural features that contribute to its distinct properties. Similar compounds include other benzofbenzofuran derivatives and pyridin-2-yl-containing molecules

Properties

Molecular Formula

C29H32FN2O4-

Molecular Weight

491.6 g/mol

IUPAC Name

N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]-N-ethylcarbamate

InChI

InChI=1S/C29H33FN2O4/c1-3-32(29(34)35)23-10-12-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)11-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,11,13,16-17,20,23-27H,3,10,12,14-15H2,1-2H3,(H,34,35)/p-1/b11-9+/t17-,20+,23+,24-,25+,26-,27+/m1/s1

InChI Key

BOTMDBYCNCSXSP-DQTKFECNSA-M

Isomeric SMILES

CCN([C@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C)C(=O)[O-]

Canonical SMILES

CCN(C1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C)C(=O)[O-]

Origin of Product

United States

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